molecular formula C10H11FO2 B1454105 1-(2-Ethoxy-4-fluorophenyl)ethanone CAS No. 51788-79-5

1-(2-Ethoxy-4-fluorophenyl)ethanone

Cat. No.: B1454105
CAS No.: 51788-79-5
M. Wt: 182.19 g/mol
InChI Key: SXCHYBKJTBPXQC-UHFFFAOYSA-N
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Description

2’-Ethoxy-4’-fluoroacetophenone is a chemical compound belonging to the class of acetophenones. It is a white crystalline solid with a molecular formula of C10H11FO2. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 2’-fluoroacetophenone involves the sequential addition of magnesium chips, ethyl alcohol, and carbon tetrachloride solution . Another method includes the use of dichloroethane and m-fluoroanisole, followed by the addition of aluminum trichloride and acetyl chloride . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for 2’-Ethoxy-4’-fluoroacetophenone often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxy-4’-fluoroacetophenone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Ethoxy-4’-fluoroacetophenone may yield corresponding carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2’-Ethoxy-4’-fluoroacetophenone has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: It is used in the study of biological processes and interactions.

    Industry: It is used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Ethoxy-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2’-Ethoxy-4’-fluoroacetophenone include:

  • 2’-fluoroacetophenone
  • 4’-fluoroacetophenone
  • 2’-methoxy-4’-fluoroacetophenone

Uniqueness

2’-Ethoxy-4’-fluoroacetophenone is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

1-(2-ethoxy-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10-6-8(11)4-5-9(10)7(2)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCHYBKJTBPXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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